molecular formula C14H13NO2S B2669683 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid CAS No. 364338-44-3

2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid

Cat. No.: B2669683
CAS No.: 364338-44-3
M. Wt: 259.32
InChI Key: NTACNXAPWZLEEF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid (CAS No. 364338-44-3) is a heterocyclic compound featuring a partially saturated thiophene ring fused to a quinoline core. Its molecular formula is C₁₄H₁₃NO₂S, with a molecular weight of 259.32 g/mol . The structure includes:

  • A dihydrothieno[3,2-c]quinoline backbone, providing conformational rigidity and electronic modulation.
  • 2,4-Dimethyl substituents on the dihydrothiophene ring, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACNXAPWZLEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2S1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the acid chloride of the compound can be generated in situ and then treated with various amines to form the corresponding amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H13NO2SC_{14}H_{13}NO_2S and a molecular weight of approximately 259.33 g/mol. Its structure features a thienoquinoline core, which is significant for its biological activity. The compound's IUPAC name is 2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid, and it possesses various synonyms that highlight its structural characteristics .

Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, exhibit promising anticancer properties. Studies have shown that compounds containing the quinoline moiety can selectively inhibit cancer cell lines such as H460 and MKN-45 with low IC50 values . The mechanism often involves the modulation of cell signaling pathways associated with tumor growth and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known for their efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Effects

Some studies suggest that quinoline derivatives may possess anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods:

Cyclocondensation Reactions

Recent advancements have reported efficient cyclocondensation reactions involving isatins and aromatic ketones under basic conditions to yield quinoline derivatives . This method enhances yield and purity while minimizing reaction time.

Multi-step Synthesis

A multi-step synthetic approach has been developed involving hydrolysis and cycloaddition cascades to produce novel tricyclic compounds from isoquinolines . Such methodologies are crucial for generating diverse libraries of compounds for biological evaluation.

Anticancer Evaluation

In a study evaluating the anticancer properties of synthesized quinoline derivatives, several compounds were tested against a panel of cancer cell lines (H460, HT-29). The results indicated significant cytotoxicity with selectivity towards certain cell lines, highlighting the potential of these compounds in cancer therapeutics .

Antimicrobial Testing

Another investigation focused on the antimicrobial activity of synthesized derivatives against Candida albicans and other pathogens. The findings revealed that specific substitutions on the quinoline ring enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional features of 2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid with analogous compounds:

Compound Name Core Structure Key Substituents Synthesis Method Key Properties
This compound Dihydrothieno[3,2-c]quinoline 2,4-dimethyl; 8-carboxylic acid Not specified in evidence MW: 259.32; Enhanced lipophilicity due to methyl groups; Acidic solubility at C8
Ethyl 6,8-diphenylthieno[3,2-c]quinoline-2-carboxylate Thieno[3,2-c]quinoline (unsaturated) 6,8-diphenyl; 2-ester Suzuki cross-coupling Higher steric bulk (phenyl groups); Ester group reduces solubility vs. carboxylic acid
Tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids (7a–c) Thiazino[2,3-h]quinoline Carboxyalkylthio groups; 8-carboxylic acid Reductive lactamisation with Na₂S₂O₄ Sulfur-containing thiazine ring; Antimicrobial activity noted in similar analogs
7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carboxylic acid Quinoline 7-Cl; 2,4-(CF₂H)₂; 8-carboxylic acid Oxidation under harsh conditions Fluorinated substituents improve metabolic stability; MW: 296.67
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid Quinoline 8-Cl; 2-(3-hydroxyphenyl); 4-carboxylic acid Not specified Phenolic hydroxyl enhances polarity; Chlorine increases electronegativity
2,4-Dimethylfuro[3,2-c]quinoline-8-carboxylic acid Furo[3,2-c]quinoline 2,4-dimethyl; 8-carboxylic acid Not specified Oxygen in furan ring reduces electron density vs. thiophene; Alters reactivity

Key Structural and Functional Differences

Core Heterocycles: The dihydrothieno ring in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated analogs (e.g., ’s thienoquinoline) . This may enhance conformational flexibility and modulate binding interactions. Furoquinolines () substitute sulfur with oxygen, decreasing electron-richness and affecting reactivity .

Substituent Effects :

  • Methyl groups (target compound) increase lipophilicity compared to polar substituents like hydroxyl () or carboxylic acid esters () .
  • Fluorinated groups () enhance metabolic stability and bioavailability, a feature absent in the target compound .

  • Suzuki coupling for aryl-functionalized thienoquinolines () .
  • Reductive lactamisation for thiazinoquinolines () .
  • Gould-Jacobs reaction for selenadiazoloquinolines () .

Physicochemical Properties: The carboxylic acid at position 8 (target compound) improves aqueous solubility, similar to analogs in and .

Biological Activity

2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antibacterial and antifungal properties, cytotoxicity, and the implications for further drug development.

  • Molecular Formula : C₁₄H₁₃N₁O₂S
  • Molecular Weight : 259.33 g/mol
  • MDL Number : MFCD01143285

Antibacterial Activity

Research has demonstrated that derivatives of thienoquinoline compounds exhibit significant antibacterial properties. The evaluation of this compound against various bacterial strains reveals promising results.

Case Studies

  • Antibacterial Screening :
    • The compound was tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Results indicated that the compound showed effective inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL and moderate activity against E. coli with an MIC of 128 μg/mL. However, it exhibited weak activity against P. aeruginosa with MICs exceeding 256 μg/mL .

Table 1: Antibacterial Activity Results

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa>256

Antifungal Activity

The antifungal properties of related compounds have also been investigated. For instance, derivatives similar to this compound have shown effectiveness against Candida albicans, indicating potential as antifungal agents.

Table 2: Antifungal Activity Results

CompoundMIC (μg/mL)
BQ-010.8
BQ-0212.5
BQ-060.4

Cytotoxicity Studies

Cytotoxicity assessments conducted on mouse macrophage cell lines (RAW 264.7) using the MTT assay indicated that the compound exhibited low cytotoxicity. The IC₅₀ values were recorded at approximately 98.2 μg/mL for one derivative and 56.8 μg/mL for another . These values are comparable to standard antibacterial agents like ampicillin and gentamicin.

Structure-Activity Relationship (SAR)

The biological activity of thienoquinoline derivatives is influenced by structural modifications:

  • Increased lipophilicity correlates with enhanced antibacterial activity.
  • The flexibility and length of side chains significantly affect the potency against specific bacterial strains .

Q & A

Q. What established synthetic routes are available for 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid, and what parameters critically influence reaction yield?

The synthesis of fused thienoquinoline systems typically involves cyclocondensation or lactamization strategies. For example:

  • PPA-catalyzed thermal lactamization : Precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives can undergo ring closure under acidic conditions. Critical parameters include catalyst concentration (e.g., polyphosphoric acid, PPA), temperature (70–120°C), and reaction time (6–24 hours) to avoid side reactions like over-oxidation .
  • Cyclocondensation with hydrazonoyl chlorides : Site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yield tricyclic systems. Key factors are stoichiometric control of the chlorides and maintaining anhydrous conditions to prevent hydrolysis .

Q. How should researchers address nomenclature consistency for this compound in publications?

  • Use IUPAC numbering for clarity, e.g., "this compound," and assign a bold numerical identifier (e.g., (1) ) upon first mention to simplify subsequent references (e.g., "Recrystallization of 1 ...") .
  • Avoid abbreviations for the core structure. For derivatives, specify substituent positions explicitly (e.g., 3- vs. 8-carboxylic acid isomers) .

Q. What are recommended storage and handling protocols to prevent degradation?

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize oxidation of the dihydrothiophene ring .
  • Handle in a fume hood with nitrile gloves and lab coats to avoid skin contact, as carboxylic acid derivatives may cause irritation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitutions on the thienoquinoline core?

  • Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the C-5 position in the quinoline ring often shows higher electron density, favoring electrophilic attacks. Substituents like methyl groups at C-2/C-4 may sterically hinder adjacent positions .
  • Molecular docking studies can model interactions with biological targets (e.g., enzymes), guiding rational design of derivatives with enhanced binding affinity .

Q. What analytical strategies resolve contradictions in NMR data for diastereomers formed during synthesis?

  • Variable Temperature (VT) NMR : Diastereomers with slow interconversion rates can be distinguished by cooling the sample (e.g., –40°C) to "freeze" conformers and observe split signals .
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns and spatial proximities to assign stereochemistry. For example, NOE interactions between the C-2 methyl group and adjacent protons can confirm relative configurations .

Q. How can researchers optimize reaction conditions to suppress byproducts in cyclocondensation steps?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, reagent ratios) to identify optimal conditions. Ethanol/trimethylamine mixtures often improve selectivity for cyclized products over hydrolyzed byproducts .
  • In situ monitoring (HPLC-MS) : Track reaction progress to halt at intermediate stages before side reactions dominate. For example, quenching at 80% conversion may yield purer products .

Q. What mechanistic insights explain the antibacterial activity of thienoquinoline derivatives?

  • Topoisomerase II inhibition : Fluoroquinolone analogs (e.g., ciprofloxacin) disrupt DNA gyrase by stabilizing enzyme-DNA cleavage complexes. The dihydrothiophene ring may enhance membrane permeability, while the carboxylic acid group chelates magnesium ions in the enzyme active site .
  • Structure-Activity Relationship (SAR) studies : Modifying the C-8 substituent (e.g., trifluoromethyl vs. methoxy groups) can alter potency against Gram-negative vs. Gram-positive bacteria .

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